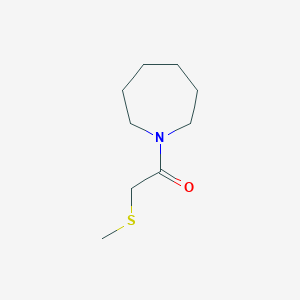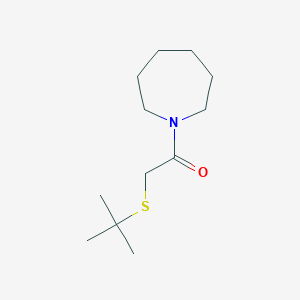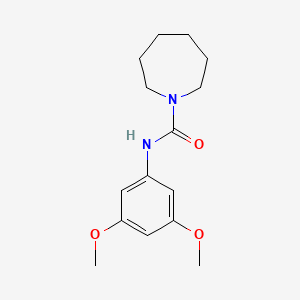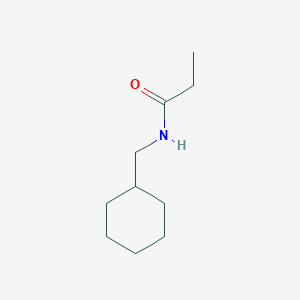
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide, also known as CMH-1, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the proteasome-associated deubiquitinase (DUB) activity, which plays a crucial role in regulating protein degradation and turnover.
Mécanisme D'action
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide inhibits the DUB activity of the proteasome, which leads to the accumulation of polyubiquitinated proteins and the activation of the unfolded protein response (UPR). This ultimately results in the induction of apoptosis in cancer cells. Additionally, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to inhibit the activity of the 19S regulatory particle of the proteasome, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce endoplasmic reticulum stress and autophagy, which may contribute to its anti-tumor effects. It has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide is its specificity for the proteasome-associated DUB activity, which makes it a useful tool for studying the role of DUBs in various cellular processes. However, its low solubility in water and tendency to form aggregates can make it difficult to work with in certain experimental settings. Additionally, its cytotoxic effects may limit its use in certain assays.
Orientations Futures
There are several future directions for research on N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions. Additionally, further investigation into the mechanism of action of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide may uncover new targets for therapeutic intervention.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylphenylamine with morpholine to form N-(2-chloro-4-methylphenyl)morpholine. This intermediate is then reacted with phosgene and ammonia to yield N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been studied extensively in the context of cancer research, as DUB inhibition has been shown to have anti-tumor effects. Specifically, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated as a potential treatment for neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-2-3-11(10(13)8-9)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCEDPPYIMIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)


![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

